molecular formula C17H14N2O B1269581 4-amino-N-(naphthalen-1-yl)benzamide CAS No. 105772-64-3

4-amino-N-(naphthalen-1-yl)benzamide

Cat. No. B1269581
CAS RN: 105772-64-3
M. Wt: 262.3 g/mol
InChI Key: PDCRUJGQDJKQDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, closely related to 4-amino-N-(naphthalen-1-yl)benzamide, involves direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile. This process yields compounds with significant structural and sensory properties (Younes et al., 2020).

Molecular Structure Analysis

Molecular geometry and vibrational frequencies of similar compounds have been explored using Density Functional Theory (DFT), highlighting the detailed structural characteristics and stability provided by specific substitutions on the benzamide and naphthalene units (Sarojini et al., 2012).

Chemical Reactions and Properties

Research into the chemical properties of related naphthalene-based compounds reveals their potential in creating colorimetric sensors and understanding the hydrogen bonding interactions in solution phases. These studies provide insights into the reactivity and applications of 4-amino-N-(naphthalen-1-yl)benzamide analogs (Younes et al., 2020).

Physical Properties Analysis

The physical properties of compounds similar to 4-amino-N-(naphthalen-1-yl)benzamide, including solubility, thermal stability, and crystallinity, have been thoroughly examined. These studies contribute to our understanding of how the molecular structure affects physical characteristics and potential material applications (Yang & Chen, 1999).

Chemical Properties Analysis

Further exploration of the chemical properties, including reactivity with various chemical agents and the potential for forming complex molecular structures, underlines the versatility and importance of 4-amino-N-(naphthalen-1-yl)benzamide derivatives in chemical synthesis and material science (Fall et al., 2021).

Scientific Research Applications

Colorimetric Sensing of Fluoride Anions

4-amino-N-(naphthalen-1-yl)benzamide derivatives have been utilized in colorimetric sensing, particularly for detecting fluoride anions. A study demonstrated that certain benzamide derivatives can undergo color transitions in response to fluoride anions, a change attributed to deprotonation-enhanced intramolecular charge transfer. This property indicates the potential of these compounds in developing sensitive colorimetric sensors for environmental and biochemical applications (Younes et al., 2020).

Anticancer Activity

Research on 4-amino-N-(naphthalen-1-yl)benzamide derivatives has shown significant potential in anticancer applications. Some derivatives demonstrated potent cytotoxic activity against various human cancer cell lines, including breast cancer cells. These findings suggest their potential as therapeutic agents in cancer treatment (Ravichandiran et al., 2019).

Fluorescence and Photophysical Properties

These compounds have been studied for their photophysical properties, including fluorescence. Some derivatives have been found to be strongly fluorescent, making them suitable for applications in fluorescence-based assays and imaging in biological and chemical research (Frade et al., 2007).

Antibacterial Agents

Certain 4-amino-N-(naphthalen-1-yl)benzamide derivatives have shown potent antibacterial properties. They have been tested against various bacterial strains and found to be effective, suggesting their potential use in developing new antibacterial drugs (Abbasi et al., 2015).

Sensitized Emission in Luminescent Lanthanide Complexes

The compounds have been used to study the energy-transfer pathway in luminescent lanthanide complexes. Their role in forming intramolecular charge transfer states and facilitating energy transfer to Eu(III) ions has implications for developing advanced luminescent materials (Kim et al., 2006).

Future Directions

The future directions for research on 4-amino-N-(naphthalen-1-yl)benzamide could involve further exploration of its synthesis, structure-activity relationships, and potential biological activities. For instance, a study on benzamide derivatives designed as SARS-CoV protease inhibitors suggests that these compounds could be valuable starting points for the development of new pan-coronaviral inhibitors .

properties

IUPAC Name

4-amino-N-naphthalen-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c18-14-10-8-13(9-11-14)17(20)19-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCRUJGQDJKQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352192
Record name 4-amino-N-(naphthalen-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(naphthalen-1-yl)benzamide

CAS RN

105772-64-3
Record name 4-amino-N-(naphthalen-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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